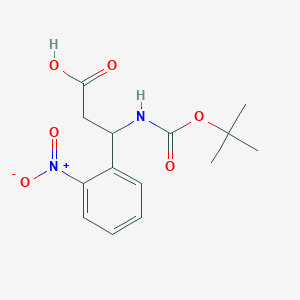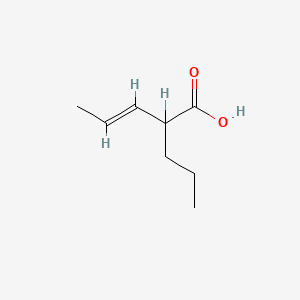
(3E)-2-Propylpent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-2-Propylpent-3-enoic acid belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present (3E)-2-Propylpent-3-enoic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa) (3E)-2-Propylpent-3-enoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, (3E)-2-propylpent-3-enoic acid is primarily located in the cytoplasm and adiposome.
Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
- X-ray Crystallography and Spectroscopy : (2E)-2-(Ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to (3E)-2-Propylpent-3-enoic acid, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. This research helps in understanding the molecular structure and interactions of similar compounds (Venkatesan et al., 2016).
Biochemical Effects and Metabolic Pathways
- Mitochondrial Metabolism : Studies on valproic acid, chemically similar to (3E)-2-Propylpent-3-enoic acid, show its effects on mitochondrial metabolism, specifically on beta-oxidation pathways in rat liver (Li et al., 1991).
Molecular Conformation and Analysis
- Density Functional Theory Calculations : Research on (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, structurally related to (3E)-2-Propylpent-3-enoic acid, provides insights into molecular conformation, vibrational spectra, and NBO analysis. This contributes to the understanding of similar compounds' physical and chemical properties (Mary et al., 2014).
Anticonvulsant and Toxic Potencies
- Animal Models of Epilepsy : Research on valproic acid and its metabolites, closely related to (3E)-2-Propylpent-3-enoic acid, examines their anticonvulsant and toxic potencies in different animal models of epilepsy. This provides a comparative analysis of their efficacy and safety profiles (Löscher et al., 1984).
Synthesis and Chemical Reactions
- Palladium-Catalysed Cross-Coupling : Research demonstrates the selective synthesis of 3,3-disubstituted prop-2-enoic acids, a chemical class including (3E)-2-Propylpent-3-enoic acid, via palladium-catalysed cross-coupling. This method is essential for synthesizing structurally diverse prop-2-enoic acids (Abarbri et al., 2002).
Impact on Mitochondrial Oxidative Phosphorylation
- Mitochondrial Oxidative Phosphorylation Inhibition : Valproic acid, similar to (3E)-2-Propylpent-3-enoic acid, inhibits mitochondrial oxidative phosphorylation. This research contributes to understanding the compound's impact on cellular energy metabolism (Silva et al., 1997).
Propiedades
Número CAS |
72010-19-6 |
|---|---|
Nombre del producto |
(3E)-2-Propylpent-3-enoic acid |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
(E)-2-propylpent-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |
Clave InChI |
WTMAHJABDOHPDJ-HWKANZROSA-N |
SMILES isomérico |
CCCC(/C=C/C)C(=O)O |
SMILES |
CCCC(C=CC)C(=O)O |
SMILES canónico |
CCCC(C=CC)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



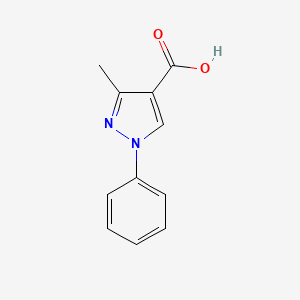
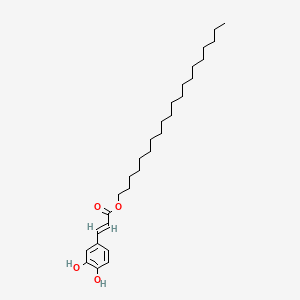
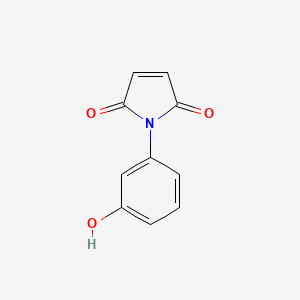
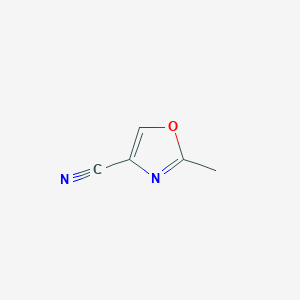
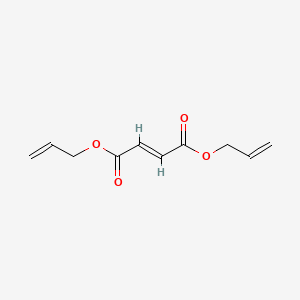
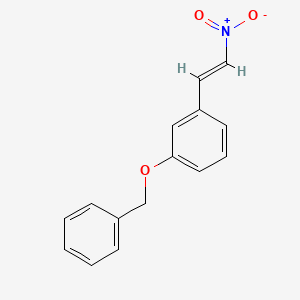
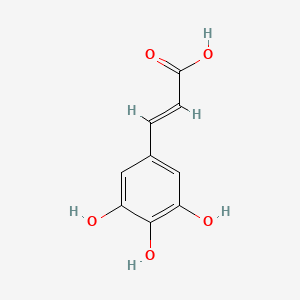
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)

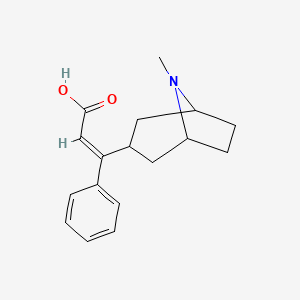
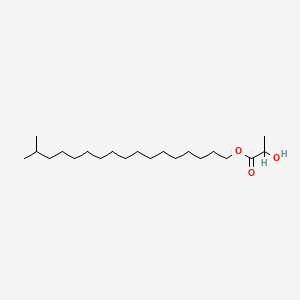
![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine](/img/structure/B1609232.png)

